2-[(4-methylphenoxy)methyl]-1-pentyl-1H-benzimidazole
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Overview
Description
2-[(4-METHYLPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(4-METHYLPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methylphenol with a suitable benzimidazole derivative under specific conditions. One common method involves the use of a nucleophilic aromatic substitution reaction, where 4-methylphenol reacts with 1-pentyl-1H-1,3-benzodiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(4-METHYLPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(4-METHYLPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-[(4-METHYLPHENOXY)METHYL]-1-PENTYL-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
4,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole: This compound has a similar structure but with additional methyl groups, which may affect its chemical and biological properties.
Phenoxy herbicides: These compounds share the phenoxy group and are known for their herbicidal activity, highlighting the diverse applications of phenoxy-containing compounds.
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-pentylbenzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-3-4-7-14-22-19-9-6-5-8-18(19)21-20(22)15-23-17-12-10-16(2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
InChI Key |
XLEJORAYMOFCKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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